molecular formula C7H5NO5 B1209971 3-(5-Nitro-2-furyl)acrylic acid CAS No. 6281-23-8

3-(5-Nitro-2-furyl)acrylic acid

Cat. No. B1209971
CAS RN: 6281-23-8
M. Wt: 183.12 g/mol
InChI Key: LWOWNIPZHGWKNR-DUXPYHPUSA-N
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Description

Synthesis Analysis

The synthesis of 3-(5-Nitro-2-furyl)acrylic acid and its derivatives has been explored through various methods. The synthesis processes involve the treatment of precursor compounds with specific reagents to yield 3-(5-Nitro-2-furyl)acrylic acid and its related compounds. For instance, the condensation of 3-(5-nitro-2-furyl) acryloyl chloride with alkylamines resulted in the preparation of 3-(5-nitro-2-furyl) acrylamides, showcasing the versatility in synthesizing different derivatives (H. Saikachi & Keizo Suzuki, 1958).

Molecular Structure Analysis

The molecular structure of 3-(5-Nitro-2-furyl)acrylic acid is characterized by its nitro group attached to a furan ring and an acrylic acid moiety. This structure has been studied using various analytical techniques, including IR spectra, X-ray diffraction, and differential thermal analysis, to understand its configuration and crystalline forms. Notably, the trans type of this compound exhibits polymorphism, presenting in two different crystal forms (S. Kiryu & S. Iguchi, 1967).

Chemical Reactions and Properties

3-(5-Nitro-2-furyl)acrylic acid participates in various chemical reactions, leading to the formation of diverse derivatives. These reactions include bromination, amide formation, and esterification, demonstrating the compound's reactivity towards different reagents. The compound's chemical properties are significantly influenced by the presence of the nitro group and the conjugated system, which contribute to its reactivity (I. Hirao, Y. Kato, & Shiro Kozakura, 1973).

Physical Properties Analysis

The physical properties of 3-(5-Nitro-2-furyl)acrylic acid, such as melting point, solubility, and crystalline structure, have been extensively studied. These properties are crucial for understanding the compound's behavior in different environments and conditions. The compound exhibits polymorphism, which has implications for its physical properties and stability (S. Kiryu & S. Iguchi, 1967).

Chemical Properties Analysis

The chemical properties of 3-(5-Nitro-2-furyl)acrylic acid, including its reactivity and interactions with various chemicals, have been a subject of study. Its ability to undergo cis-trans isomerization and participate in reactions leading to the synthesis of antimicrobial agents highlights its significant chemical versatility (E. Clarke, P. Wardman, & I. Wilson, 1984).

Scientific Research Applications

Application 1: Antimicrobial Effects

  • Summary of the Application : 3-(5-Nitro-2-furyl)acrylic acid has been used in the synthesis of esters and amides that have shown antimicrobial effects . These compounds have been tested on various bacteria, yeasts, molds, and algae .
  • Methods of Application or Experimental Procedures : The effect of 18 newly synthesized esters and amides of 3-(5-nitro-2-furyl)acrylic acid was investigated on various microorganisms . The organisms tested included bacteria (Escherichia coli, Staphylococcus aureus), yeasts (Saccharomyces cerevisiae, Candida albicans), molds (Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae), and algae (Chlorella pyrenoidosa, Euglena gracilis, Scenedesmus obliquus) .
  • Results or Outcomes : The Minimum Inhibitory Concentration (MIC) values revealed antimycotic, antialgal, and antibacterial activity of the studied derivatives . The antimycotic activity was found to decrease with increasing the length of the alkyl chain of esters and after the introduction of amino nitrogen into the furylethylene backbone . The inhibitory effect on growth is caused by blocking bioenergetic processes, particularly glycolysis .

Application 2: Synthesis of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols and Trifluoroacetophenone Derivatives

  • Summary of the Application : 3-(2-Furyl)acrylic acid, a derivative of 3-(5-Nitro-2-furyl)acrylic acid, is used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives .
  • Results or Outcomes : The outcomes of these syntheses are the production of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . These compounds could have potential applications in various fields, including medicinal chemistry and materials science.

Application 3: Synthesis of Furan Propylamine

  • Summary of the Application : 3-(5-Nitro-2-furyl)acrylic acid is used as an intermediate in the synthesis of furan propylamine .
  • Methods of Application or Experimental Procedures : The synthesis involves condensation with furan formaldehyde and acetaldehyde to generate furan acrolein, which is then oxidized to furan acrylic acid, and then nitrated with nitric acid to obtain 3-(5-Nitro-2-furyl)acrylic acid .
  • Results or Outcomes : The outcome of this synthesis is the production of furan propylamine . This compound could have potential applications in various fields, including pharmaceuticals and materials science.

Application 4: Perfume Manufacturing

  • Summary of the Application : 3-(2-Furyl)acrylic acid, a derivative of 3-(5-Nitro-2-furyl)acrylic acid, is used in the manufacturing of perfumes .
  • Results or Outcomes : The outcome of this synthesis is the production of certain perfumes . These compounds could have potential applications in various fields, including cosmetics and personal care products.

Application 5: Synthesis of Malonyl-CoA Decarboxylase (MCD) Inhibitors

  • Summary of the Application : 3-(2-Furyl)acrylic acid, a derivative of 3-(5-Nitro-2-furyl)acrylic acid, is used in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors .
  • Results or Outcomes : The outcome of this synthesis is the production of malonyl-CoA decarboxylase (MCD) inhibitors . These compounds could have potential applications in various fields, including pharmaceuticals and medicinal chemistry.

Safety And Hazards

3-(5-Nitro-2-furyl)acrylic acid can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOWNIPZHGWKNR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38665-24-6 (hydrochloride salt)
Record name Nitrofurylacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10879047
Record name 1-(5-NO2-2-furyl)-2-(COOH)ethylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Nitro-2-furyl)acrylic acid

CAS RN

6281-23-8, 15341-58-9
Record name Nitrofurylacrylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitrofurylacrylic acid, (E)-
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Record name 6281-23-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-NO2-2-furyl)-2-(COOH)ethylene
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Record name 3-(5-nitro-2-furyl)acrylic acid
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Record name 5-NITROFURYLACRYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
G Kellova, E Šturdík, L Štibrányi, L Drobnica… - Folia microbiologica, 1984 - Springer
The effect of 18 newly synthesized esters and amides of 3-(5-nitro-2-furyl)acrylic acid on bacteria (Escherichia coli, Staphylococcus aureus), yeasts (Saccharomyces cerevisiae, …
Number of citations: 15 link.springer.com
J KOVAC, D Végh - Chem. zvestí, 1978 - chempap.org
Nitration of methyl 3-(5-nitro-2-furyl) acrylate with fuming nitric acid afforded 5-nitro-2-furancarboxylic acid (II) as a main product (70%) and 5-nitro-2-furaldehyde (III) and methyl ester of 2…
Number of citations: 5 chempap.org
PB Hulbert, E Bueding… - Journal of Medicinal …, 1973 - ACS Publications
125 for 20 min. The solution was diluted with DMSO (30 ml) and added to DMSO (60ml) preheated to 130. This solution was heated at 165 (bath) under N2 for 4 hr and cooled and …
Number of citations: 42 pubs.acs.org
H Saikachi, K Suzuki - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
Bromination of phenazine N—oxide, and 1—and 2~ methoxyphenazine was carried out and 1—methoxy~ 4~ bromo~ and 1—bromo—2—methoxy—phenazines were obtained, but …
Number of citations: 4 www.jstage.jst.go.jp
J Kováč, E Komanová, F Považanec - Chem. zvesti, 1971 - chempap.org
By-products from nitration of trans-3-(2-furyl) acrylic acid were isolated from an ether extract and identified by chromatographic RF values as being l-nitro-2-(2-furyl) ethene, l-nitro-2-(5-…
Number of citations: 4 chempap.org
J Kováč, R Brežný - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
Under the effect of a mixture of nitric acid and acetic anhydride on 3-(5-nitro-2-furyl) acrylic acid (I) an instable compound is formed at 20 C which decomposes iwsolvents to I and I-nitro--…
Number of citations: 3 cccc.uochb.cas.cz
S Balaz, E Sturdik, I Dibus, L Ebringer… - Chemico-biological …, 1985 - europepmc.org
Mutagenic effects of 10 N-alkylamides of 3-(5-nitro-2-furyl)-acrylic acid were assessed in two strains of Salmonella typhimurium TA100 (rfa+ and rfa-). Experimental data were …
Number of citations: 10 europepmc.org
J Kováč, F Považanec - Chem. zvesti, 1978 - chempap.org
An exothermic reaction, leading to 3-(2-furyl) acrylic anhydride and a little amount of furfurylideneacetone is taking place when reacting 3-(2-furyl) acrylic acid in acetic anhydride above …
Number of citations: 2 chempap.org
V Dibrivnyi, A Marshalek, I Sobechko, Y Horak… - BMC chemistry, 2019 - Springer
Background The aim of the current work was to determine thermodynamical properties of 5-(nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrolphenyl)-2-furyl]acrylic acids. Results The …
Number of citations: 5 link.springer.com
CH Robinson, S Spengel… - Journal of Medicinal …, 1973 - ACS Publications
Conclusions Our experimental results demonstrate that replacement of the nitro group in7V-isopropyl-3-(5-nitro-2-furyl) acryl-amide (2) by cyano, carboxy, or carboxymethyl groupings …
Number of citations: 11 pubs.acs.org

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